

An In-depth Technical Guide to the Chemical Properties of Methyl Isovalerate

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Compound of Interest

Compound Name: Methyl isovalerate

Cat. No.: B153894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl isovalerate** (also known as methyl 3-methylbutanoate). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

Methyl isovalerate is a fatty acid ester with the chemical formula $C_6H_{12}O_2$.^[1] It presents as a colorless liquid with a characteristic fruity odor, often described as apple-like.^{[1][2]} This compound is found naturally in various fruits, including apples, strawberries, and pineapples.^[3] It is less dense than water and is insoluble or sparingly soluble in water, but miscible with organic solvents like alcohol and ether.^{[4][5]}

Table 1: Physical and Chemical Properties of **Methyl Isovalerate**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[1][4]
Molecular Weight	116.16 g/mol	[4][5]
CAS Number	556-24-1	[4]
Appearance	Colorless liquid	[1][4]
Odor	Fruity, apple-like	[1][2]
Boiling Point	114-117 °C	[5]
Density	0.881 g/mL at 20-25 °C	[5]
Flash Point	14.4 °C (57.9 °F) - closed cup	
Solubility in Water	Insoluble / Sparingly soluble	[2][4]
Solubility in Organic Solvents	Miscible with alcohol and ether	[5]
Refractive Index	n _{20/D} 1.393	
Vapor Density	Heavier than air	[3][4]

Reactivity and Stability

Methyl isovalerate is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[6][7] It is generally stable under normal conditions.[8]

- **Reactivity Profile:** As an ester, **methyl isovalerate** reacts with acids, liberating heat along with alcohols and acids.[4][6] Vigorous, exothermic reactions can occur with strong oxidizing acids.[4][6] Interaction with caustic solutions also generates heat.[3][4] Mixing with alkali metals and hydrides can produce flammable hydrogen gas.[4][6]
- **Conditions to Avoid:** Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[7][8] Direct sunlight and extreme temperatures should also be avoided.[7]
- **Incompatible Materials:** It is incompatible with strong acids, strong bases, and reducing agents.[7][8]

- **Hazardous Decomposition Products:** When heated to decomposition, it can emit acrid smoke and fumes.[2] Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of **methyl isovalerate**.

Table 2: Spectral Data References for **Methyl Isovalerate**

Spectroscopic Technique	Availability	Source(s)
Infrared (IR) Spectrum	Data available	[9]
Nuclear Magnetic Resonance (NMR)	¹ H NMR and ¹³ C NMR data available	[4][9]
Mass Spectrometry (MS)	Data available (electron ionization)	

Experimental Protocols

4.1. Synthesis of **Methyl Isovalerate** via Fischer Esterification

The most common method for preparing **methyl isovalerate** is the Fischer esterification of isovaleric acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[3]

Objective: To synthesize **methyl isovalerate** from isovaleric acid and methanol.

Materials:

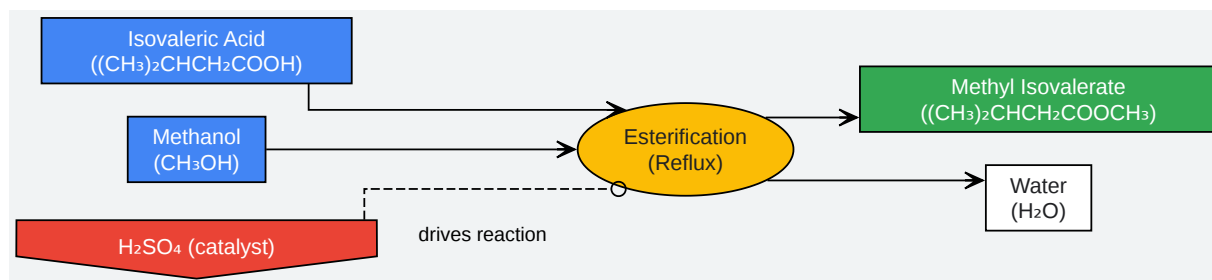
- Isovaleric acid ((CH₃)₂CHCH₂COOH)
- Methanol (CH₃OH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (5% w/v)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Distillation apparatus
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

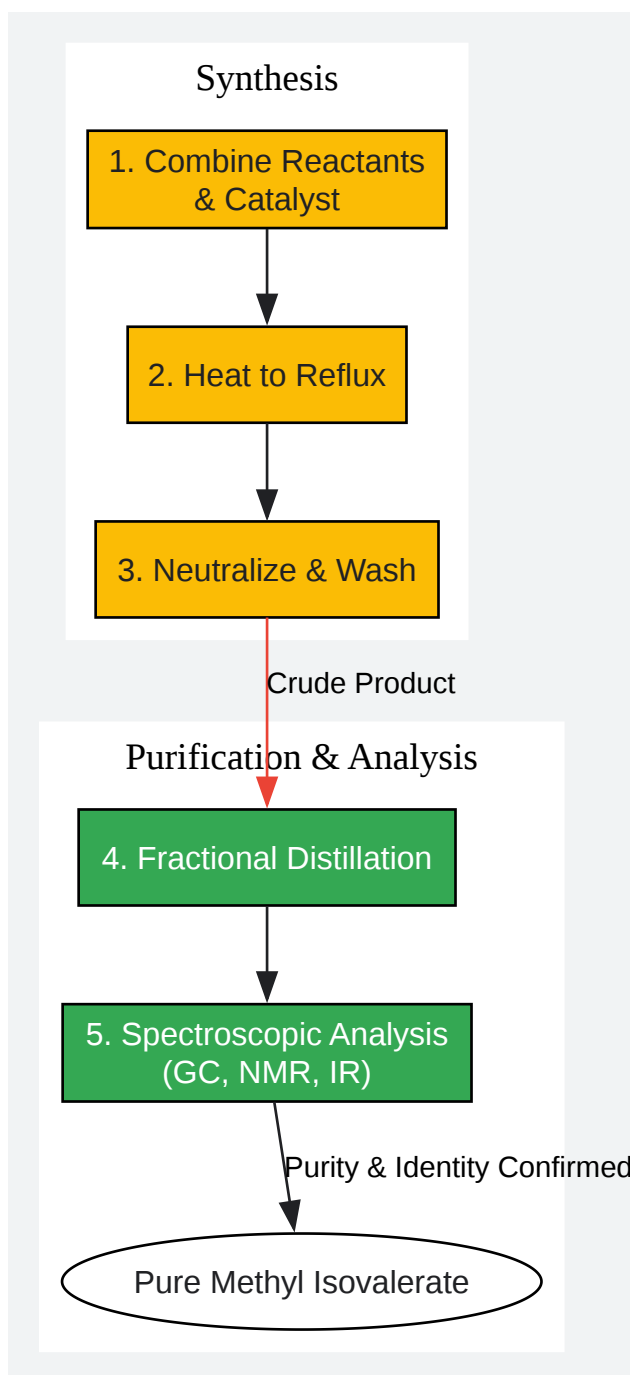
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isovaleric acid and an excess of methanol (typically a 2:1 to 3:1 molar ratio of methanol to acid).
- **Catalysis:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.
- **Reflux:** Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup - Neutralization:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isovaleric acid. Vent the separatory funnel frequently to release the CO_2 gas produced. Finally, wash with brine (saturated NaCl solution).
- **Drying:** Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- **Purification:** Filter to remove the drying agent. Purify the crude **methyl isovalerate** by fractional distillation.^[3] Collect the fraction boiling at approximately 114-117 °C.^[5]
- **Characterization:** Confirm the identity and purity of the final product using spectroscopic methods (IR, NMR) and GC analysis.

Visualizations



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Caption: Fischer esterification synthesis of **methyl isovalerate**.



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Caption: General workflow for synthesis and purification.

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